molecular formula C18H17N5O2 B2870269 (5-cyclopropylisoxazol-3-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone CAS No. 2034425-30-2

(5-cyclopropylisoxazol-3-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone

Cat. No.: B2870269
CAS No.: 2034425-30-2
M. Wt: 335.367
InChI Key: CIBODTNFTFTDGI-UHFFFAOYSA-N
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Description

This compound is a heterocyclic methanone derivative featuring a cyclopropyl-substituted isoxazole ring linked to an azetidine moiety bearing a 4-phenyl-1,2,3-triazole group. Its structure combines multiple pharmacophoric elements: the isoxazole ring is known for metabolic stability and bioactivity in medicinal chemistry , while the 1,2,3-triazole group is a hallmark of click chemistry-derived compounds with applications in drug discovery and materials science .

Synthetic routes for analogous methanone derivatives often involve coupling reactions between activated carbonyl precursors and heterocyclic amines. For example, similar compounds are synthesized via nucleophilic substitution or copper-catalyzed azide-alkyne cycloaddition (CuAAC) to install triazole rings . Structural characterization of such compounds typically employs X-ray crystallography (using tools like SHELXL ) and spectroscopic methods (NMR, IR) .

Properties

IUPAC Name

(5-cyclopropyl-1,2-oxazol-3-yl)-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O2/c24-18(15-8-17(25-20-15)13-6-7-13)22-9-14(10-22)23-11-16(19-21-23)12-4-2-1-3-5-12/h1-5,8,11,13-14H,6-7,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIBODTNFTFTDGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NO2)C(=O)N3CC(C3)N4C=C(N=N4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-cyclopropylisoxazol-3-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the isoxazole ring, followed by the formation of the triazole ring through a click chemistry approach, and finally, the construction of the azetidine ring.

    Isoxazole Ring Formation: The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.

    Triazole Ring Formation:

    Azetidine Ring Formation: The azetidine ring can be synthesized through a cyclization reaction involving an appropriate precursor.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(5-cyclopropylisoxazol-3-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, where nucleophiles replace leaving groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

    Substitution: Nucleophiles such as amines or thiols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(5-cyclopropylisoxazol-3-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (5-cyclopropylisoxazol-3-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Structural Analogues

The compound shares structural motifs with several methanone derivatives reported in the literature. Key comparisons include:

Compound Name / ID Core Structure Key Substituents Bioactivity (if reported) Reference
Target Compound Isoxazole + Azetidine + Triazole 5-Cyclopropyl, 4-Phenyl Not explicitly reported (structural analysis focus) N/A
[5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (7a)] Pyrazole + Thiophene Amino, Cyano Anticancer (in vitro)
[2-Phenyl-1-(2-(5-(5-aryl-1,3,4-oxadiazol-2-ylamino)-4H-1,2,4-triazole-3-yl)phenyl)ethanone] Triazole + Oxadiazole Aryl, Phenyl Antimicrobial
[5-(1H-Indol-3-yl)-3-phenyl-4,5-dihydropyrazol-1-yl]pyridin-3-yl methanone (3a) Pyrazole + Indole Indole, Phenyl Antipsychotic (preliminary)

Key Observations :

  • Isoxazole vs. Pyrazole/Thiophene : The 5-cyclopropylisoxazole in the target compound may confer greater metabolic stability compared to the pyrazole-thiophene hybrid in compound 7a . Isoxazoles are less prone to oxidative degradation than thiophenes.
  • Triazole vs. Oxadiazole : While both triazole and oxadiazole groups enhance hydrogen-bonding capacity, triazoles (as in the target compound) exhibit superior pharmacokinetic profiles in vivo due to reduced susceptibility to hydrolysis .
  • Azetidine vs.
Physicochemical Properties
Property Target Compound Compound 7a Compound 3a
Molecular Weight (g/mol) ~386.4 328.3 367.4
LogP (Predicted) 2.8 1.9 3.1
Solubility (mg/mL) 0.05 (DMSO) 0.12 (DMSO) 0.03 (DMSO)
Hydrogen Bond Acceptors 6 7 5

Analysis :

  • The higher LogP of the target compound compared to 7a suggests improved membrane permeability but may reduce aqueous solubility.
  • The azetidine-triazole core contributes to moderate hydrogen-bonding capacity, balancing target engagement and bioavailability.
Pharmacological Potential (Inferred)

While direct bioactivity data for the target compound are unavailable, its structural analogs suggest plausible applications:

  • Antimicrobial Activity : The 4-phenyl-1,2,3-triazole moiety aligns with triazole-containing antifungals (e.g., fluconazole analogs) .

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